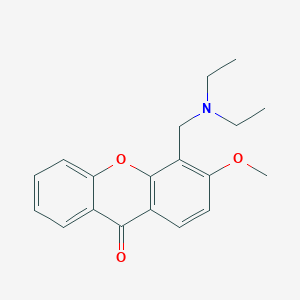
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy-, also known as Rhodamine B, is a fluorescent dye that has been widely used in scientific research for various applications. Rhodamine B is a derivative of xanthene and has a molecular formula of C28H31N2O3Cl.
Mécanisme D'action
The mechanism of action of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves its ability to absorb light energy and emit light at a longer wavelength. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. When 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is excited by light of a specific wavelength, it absorbs the energy and undergoes a transition to an excited state. The excited 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B molecule then emits light at a longer wavelength, which can be detected using a fluorescence microscope or a spectrophotometer.
Effets Biochimiques Et Physiologiques
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been shown to have minimal toxicity and does not affect the viability of cells or tissues. It has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has several advantages as a fluorescent probe. It has a high molar extinction coefficient and a high quantum yield, which make it an excellent fluorescent probe. It is also relatively stable and has minimal toxicity, which makes it suitable for use in biological systems. However, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations as a fluorescent probe. It has a relatively low photostability, which can limit its use in long-term experiments. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has a relatively low signal-to-noise ratio, which can make it difficult to detect low levels of fluorescence.
Orientations Futures
There are several future directions for the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B in scientific research. One direction is the development of new derivatives of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B with improved photostability and signal-to-noise ratio. Another direction is the use of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B as a fluorescent probe for studying the dynamics of biological systems in real-time. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B can also be used in combination with other fluorescent probes to study the interactions between molecules in biological systems. Overall, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has great potential for further development and use in scientific research.
Conclusion:
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B is a fluorescent dye that has been widely used in scientific research for various applications. Its synthesis method has been well established, and its fluorescence properties make it an excellent fluorescent probe. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has minimal toxicity and has been used as a fluorescent probe for studying the uptake and transport of molecules in various biological systems. While 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has some limitations, there are several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B involves the reaction of 3,6-diethyl-9H-xanthene-9-one with N,N-diethylethylenediamine in the presence of sulfuric acid. The resulting product is then treated with methanol and hydrochloric acid to obtain 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B. The synthesis method of 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been well established and is widely used in the laboratory.
Applications De Recherche Scientifique
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been widely used in scientific research as a fluorescent probe for various applications. It has been used as a fluorescent tracer for studying the transport of molecules in cells and tissues. 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has also been used as a pH indicator, and its fluorescence properties have been used to study the pH changes in biological systems. In addition, 9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- B has been used as a fluorescent dye for staining cells and tissues for microscopy.
Propriétés
Numéro CAS |
17854-58-9 |
|---|---|
Nom du produit |
9H-Xanthen-9-one, 4-((diethylamino)methyl)-3-methoxy- |
Formule moléculaire |
C19H21NO3 |
Poids moléculaire |
311.4 g/mol |
Nom IUPAC |
4-(diethylaminomethyl)-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)12-15-16(22-3)11-10-14-18(21)13-8-6-7-9-17(13)23-19(14)15/h6-11H,4-5,12H2,1-3H3 |
Clé InChI |
QOWVCERIRVFDDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
SMILES canonique |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Autres numéros CAS |
17854-58-9 |
Synonymes |
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



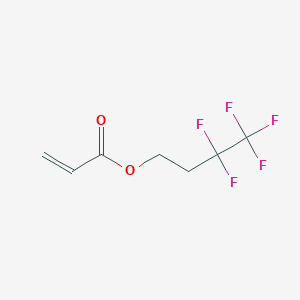
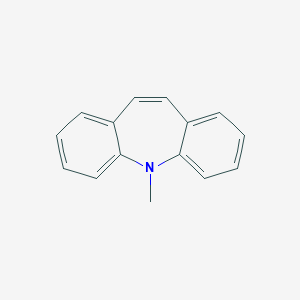
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
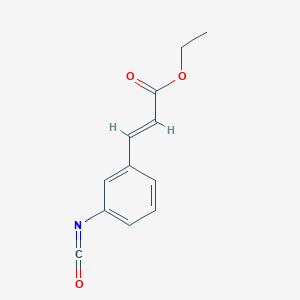
![2-(2-Ethoxyphenyl)-5,7-dimethylimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B106386.png)
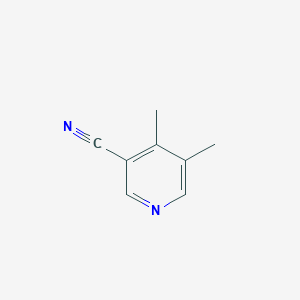
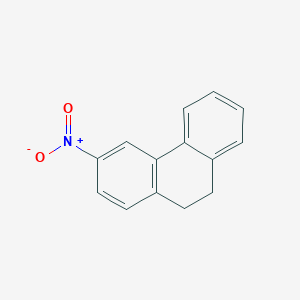
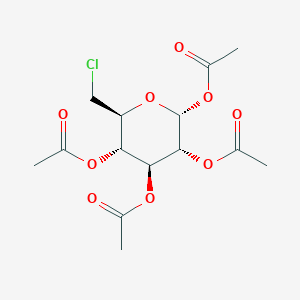

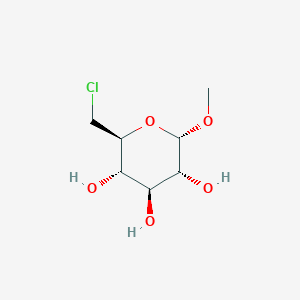
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)
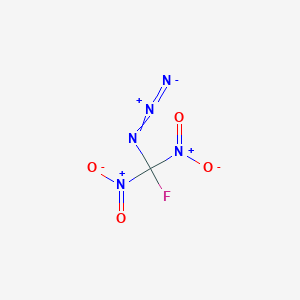
amino]-2-[(2,4-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B106409.png)